

# Structural Basis of ERDRP-0519 Inhibition: A Technical Guide

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## Compound of Interest

Compound Name: ERDRP-0519

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This technical guide provides an in-depth overview of the structural and molecular basis of inhibition of the measles virus (MeV) RNA-dependent RNA polymerase (RdRp) by the non-nucleoside inhibitor **ERDRP-0519**. The document collates key quantitative data, details experimental methodologies, and visualizes the mechanism of action and experimental workflows.

## Quantitative Analysis of ERDRP-0519 Inhibition

The inhibitory activity of **ERDRP-0519** has been quantified through various cell-based and biochemical assays. The following tables summarize the key findings, including 50% effective concentrations (EC50), 50% inhibitory concentrations (IC50), and binding affinities (KD).

### Table 1: In Vitro Efficacy of ERDRP-0519

Assay Type	Virus/Polymerase	EC50 / IC50 (μM)	Reference(s)
Cell-based antiviral	Measles virus (panel of isolates)	0.07 - 0.3	<a href="#">[1]</a>
Cell-based minigenome	Wild-type MeV L	0.06 (60 nM)	<a href="#">[2]</a>
In vitro RdRP (de novo)	Wild-type MeV P-L complex	0.15	<a href="#">[3]</a> <a href="#">[4]</a>
In vitro RdRP (elongation)	Wild-type MeV P-L complex	0.1	<a href="#">[3]</a> <a href="#">[4]</a>

**Table 2: Impact of Resistance Mutations on ERDRP-0519 Efficacy**

L Protein Mutation	EC50 (μM)	Fold Change vs. Wild-Type	Reference(s)
ERDRP-0519 Induced			
H589Y	2.59	19.8	<a href="#">[3]</a>
S768A	3.72	29.1	<a href="#">[3]</a>
T776A	10.67	76.6	<a href="#">[3]</a>
L1170F	2.36	16.9	<a href="#">[3]</a>
V1239A	3.97	29.8	<a href="#">[3]</a>
GHP-88309 Induced			
E858D	0.10	0.7	<a href="#">[3]</a>
I1009F	0.05	0.3	<a href="#">[3]</a>
T1010N	0.18	1.5	<a href="#">[3]</a>
Y1106S	0.11	0.6	<a href="#">[3]</a>

**Table 3: Binding Affinity of ERDRP-0519 to MeV Polymerase**

L Protein Variant	KD (μM)	Reference(s)
Wild-type L1708	0.14	[3]
H589Y	No binding detected	[3]
S768A	No binding detected	[3]
L1170F	6.7	[3]

## Molecular Mechanism of Inhibition

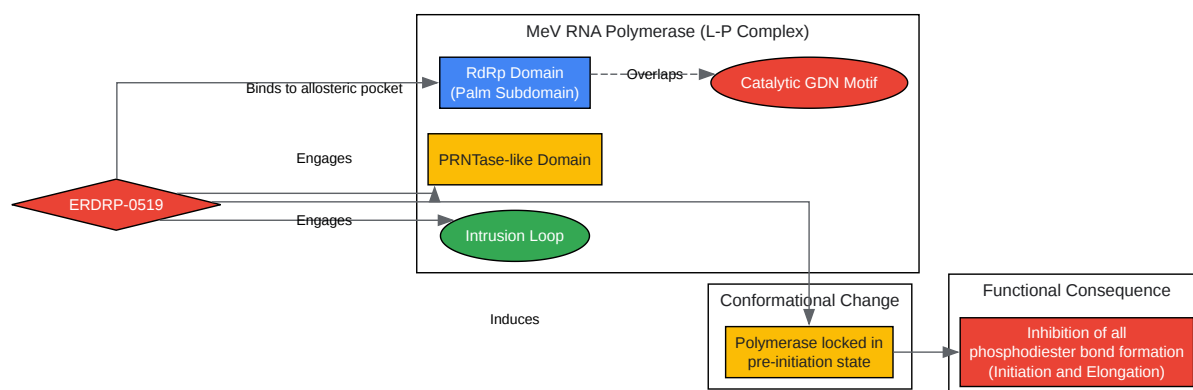
**ERDRP-0519** is a potent, orally bioavailable non-nucleoside inhibitor that targets the Large (L) protein of the measles virus RNA-dependent RNA polymerase complex.[1][2][4][5] Structural and biochemical studies have revealed a unique allosteric mechanism of inhibition.

Cryo-electron microscopy (cryo-EM) structures of the MeV polymerase in complex with **ERDRP-0519** show that the inhibitor binds to a previously unrecognized pocket within the palm subdomain of the RdRp.[6][7] This binding site is distinct from the active site for nucleotide incorporation but overlaps with the conserved catalytic GDN motif.[6]

The binding of **ERDRP-0519** induces a conformational change in the polymerase, locking it in a pre-initiation state.[3][4][8] This allosterically prevents the engagement of the RNA template and incoming nucleotides, thereby halting all phosphodiester bond formation.[3][4][7][8]

Consequently, **ERDRP-0519** inhibits both de novo initiation of RNA synthesis at the promoter and RNA elongation by a committed polymerase complex.[3][4][5][8]

Resistance to **ERDRP-0519** is conferred by mutations in the L protein that cluster in the RdRp and PRNTase-like domains, which line the inhibitor's binding pocket.[3][9] These mutations likely reduce the binding affinity of the compound, allowing the polymerase to remain active.[3]



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Caption: Mechanism of **ERDRP-0519** inhibition of MeV RdRp.

## Experimental Protocols

The characterization of **ERDRP-0519**'s mechanism of action has relied on a combination of biochemical and biophysical assays. Detailed methodologies for the key experiments are provided below.

### In Vitro RdRp Assay

This assay measures the ability of the purified MeV polymerase complex to synthesize RNA in the presence of **ERDRP-0519**.

Methodology:

- **Reaction Setup:** Assemble the reaction mixture containing purified recombinant MeV P-L complexes, a synthetic 16-mer RNA template with an MeV-specific promoter (for de novo

initiation) or a primer-template pair (for elongation), ribonucleotides (including  $\alpha$ -<sup>32</sup>P-GTP for detection), and varying concentrations of **ERDRP-0519** or DMSO as a control.[3][4]

- Incubation: Incubate the reactions at 30°C to allow for RNA synthesis.
- Quenching: Stop the reactions by adding an equal volume of 2X RNA loading dye.
- Denaturation: Denature the samples by heating at 95°C for 5 minutes.
- Electrophoresis: Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
- Detection: Visualize the radiolabeled RNA products by autoradiography and quantify using a phosphoimager.
- Data Analysis: Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the **ERDRP-0519** concentration and fitting the data to a four-parameter variable slope regression model.[3]

## Bilayer Interferometry (BLI)

BLI is used to measure the binding kinetics and affinity of **ERDRP-0519** to the MeV polymerase.[3]

Methodology:

- Protein Preparation: Express and purify full-length or truncated (L1708) MeV P-L complexes. Perform statistical mono-biotinylation of the L protein preparations using EZ-Link NHS-Biotin. [4]
- Immobilization: Load the biotinylated P-L complexes onto streptavidin-coated biosensor tips.
- Association: Dip the biosensor tips into wells containing increasing concentrations of **ERDRP-0519** in kinetics buffer to measure the association phase.
- Dissociation: Transfer the biosensor tips to wells containing only kinetics buffer to measure the dissociation phase.

- **Data Analysis:** Analyze the resulting sensorgrams to determine the association ( $k_a$ ), dissociation ( $k_d$ ), and equilibrium dissociation ( $K_D$ ) constants.

## Photoaffinity Labeling

This technique is employed to identify the physical binding site of **ERDRP-0519** on the MeV L protein.<sup>[3][4]</sup>

Methodology:

- **Probe Synthesis:** Synthesize a photo-activatable analog of **ERDRP-0519** (e.g., **ERDRP-0519az**) containing a photoreactive group (e.g., an aryl azide).<sup>[4]</sup>
- **Cross-linking:** Incubate the purified MeV P-L complexes with the photoaffinity probe and irradiate with UV light to induce covalent cross-linking of the probe to interacting amino acid residues.
- **Proteolysis:** Digest the cross-linked protein complex into smaller peptides using a protease (e.g., trypsin).
- **Mass Spectrometry:** Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the peptides that are covalently modified by the photoaffinity probe.
- **Site Identification:** Map the identified peptides to the primary sequence of the L protein to pinpoint the binding site of **ERDRP-0519**.

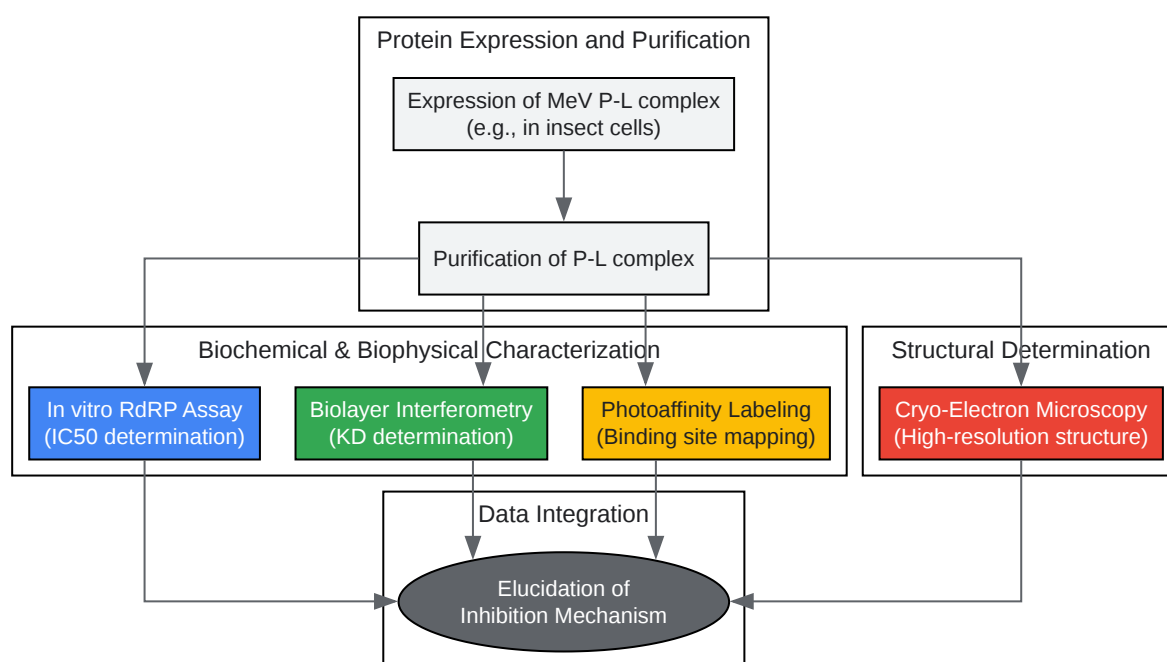
## Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM provides high-resolution structural information of the MeV polymerase in complex with **ERDRP-0519**.<sup>[6]</sup>

Methodology:

- **Complex Formation:** Incubate the purified MeV polymerase complex with a molar excess of **ERDRP-0519**.

- **Grid Preparation:** Apply the complex solution to a cryo-EM grid, blot away excess liquid, and plunge-freeze in liquid ethane to vitrify the sample.
- **Data Collection:** Collect a large dataset of images (movies) of the frozen particles using a transmission electron microscope equipped with a direct electron detector.
- **Image Processing:** Perform motion correction, contrast transfer function (CTF) estimation, particle picking, and 2D/3D classification to obtain a high-resolution 3D reconstruction of the complex.
- **Model Building and Refinement:** Build an atomic model into the cryo-EM density map and refine it to obtain the final structure.



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Caption: Experimental workflow for **ERDRP-0519** characterization.

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